molecular formula C10H8N6 B14080590 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile

Cat. No.: B14080590
M. Wt: 212.21 g/mol
InChI Key: JGWCRJHBASKECH-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is a triazine-based compound characterized by a benzonitrile moiety attached to a 1,3,5-triazine ring substituted with two amino groups at the 4- and 6-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile

InChI

InChI=1S/C10H8N6/c11-5-6-2-1-3-7(4-6)8-14-9(12)16-10(13)15-8/h1-4H,(H4,12,13,14,15,16)

InChI Key

JGWCRJHBASKECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile typically involves the reaction of 4,6-diamino-1,3,5-triazine with benzonitrile derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is used as a building block for the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .

Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The triazine ring is a common motif in many pharmacologically active compounds .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino groups and the triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazine Ring

The triazine core allows for diverse functionalization, which directly impacts reactivity and applications. Key analogues include:

3-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzonitrile
  • Structure: Methoxy groups replace amino groups at the 4- and 6-positions.
  • Properties: Methoxy substituents reduce nucleophilicity compared to amino groups but increase stability under acidic conditions. The compound exhibits distinct NMR signatures, including a singlet at δ 4.07 ppm (6H, OCH3) in $ ^1H $ NMR and carbonyl signals at δ 172.89 and 171.14 ppm in $ ^{13}C $ NMR .
  • Applications : Used as a precursor in palladium-catalyzed cross-coupling reactions due to its electron-deficient triazine core .
Morpholino-Substituted Analogues
  • Example : 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (CAS 35107-29-0)
  • Structure: Morpholine rings replace amino groups, introducing steric bulk and altering solubility.
  • Properties: Morpholino groups enhance solubility in polar solvents and modulate kinase inhibition activity. Synthesis involves coupling 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline with urea derivatives, yielding 26% purity after HPLC purification .
  • Applications : Investigated as kinase inhibitors in anticancer drug discovery .
Chlorinated Analogues
  • Example: 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile (CAS 146887-21-0)
  • Structure: Chlorine atoms replace amino groups, increasing electrophilicity.
  • Properties : Chlorine enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions. Available commercially at >95% purity for use in organic synthesis .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis due to its high reactivity .

Comparative Analysis of Key Properties

Compound Substituents (Triazine) Molecular Formula Molecular Weight Key Applications
3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile -NH2, -NH2 C10H7N7 241.23 g/mol Drug discovery, catalysis
3-(4,6-Dimethoxy-1,3,5-triazin-2-yl)benzonitrile -OCH3, -OCH3 C12H11N5O2 257.25 g/mol Cross-coupling reactions
Morpholino derivative (CAS 35107-29-0) -Morpholine, -Morpholine C27H29N7O3 523.57 g/mol Kinase inhibition
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile -Cl, -Cl C10H5Cl2N5 282.09 g/mol SNAr reactions

Structural and Functional Insights

  • Electronic Effects: Amino groups in the target compound increase electron density on the triazine ring, favoring nucleophilic attack, whereas chloro and methoxy groups create electron-deficient systems suitable for electrophilic reactions .
  • Steric Effects: Morpholino substituents introduce significant steric hindrance, reducing reaction rates in crowded environments but improving target specificity in biological systems .
  • Stability: Chlorinated analogues are prone to hydrolysis under basic conditions, whereas diamino and dimethoxy derivatives exhibit greater stability in aqueous media .

Biological Activity

3-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is C10_{10}H8_8N6_6, with a molecular weight of 212.21 g/mol. The structure features a triazine ring which is known for its biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of 3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile can be categorized into several key areas:

  • Antiviral Activity :
    • A study highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The structure-activity relationship (SAR) indicated that modifications to the triazine core could enhance antiviral efficacy against both wild-type and drug-resistant strains .
  • Anticancer Properties :
    • Research has shown that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study identified a triazine derivative that induced apoptosis in colon cancer cell lines (DLD-1 and HT-29), suggesting that 3-(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile may share similar properties .
  • Mechanisms of Action :
    • The anticancer effects are thought to arise from the inhibition of critical enzymes involved in cell proliferation cycles. Specifically, compounds containing the triazine ring have been shown to inhibit phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cellular growth and survival pathways .

Case Study 1: Antiviral Activity

A series of 4,6-diamino-1,3,5-triazin-2-ol compounds were evaluated for their NNRTI activity. The lead compounds demonstrated potent inhibitory effects against both wild-type and resistant HIV strains. The SAR analysis revealed that specific substitutions on the triazine moiety significantly enhanced antiviral potency .

Case Study 2: Anticancer Activity

In a study focusing on triazine derivatives as chemotherapeutic agents, one particular compound showed time- and dose-dependent cytotoxicity in glioma cell lines. The study reported that this compound induced apoptosis via intracellular signaling pathway modulation. The results suggested that structurally modified triazines could serve as promising candidates for further development in cancer therapy .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AntiviralHIV-1Inhibition of reverse transcriptase
AnticancerColon cancer cells (DLD-1)Induced apoptosis
AnticancerGlioma cellsCytotoxicity and apoptosis

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